molecular formula C12H14Cl2O B8429680 p-(2,2-Dichloro-3,3-dimethylcyclopropyl)anisole

p-(2,2-Dichloro-3,3-dimethylcyclopropyl)anisole

Cat. No. B8429680
M. Wt: 245.14 g/mol
InChI Key: GBLNQVHLLOOYRD-UHFFFAOYSA-N
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Patent
US03948973

Procedure details

p-(2,2-Dichloro-3,3-dimethylcyclopropyl)anisole was prepared from 58.3 g. of p-(2,2-dimethylvinyl)anisole, 102 g. of potassium t-butoxide, 180 ml. of chloroform and 1800 ml. of pentane according to the procedure described above in Example 1, part (b). The product was recrystallized from hexane to produce p-(2,2-dichloro-3,3-dimethylcyclopropyl)anisole in the form of colorless needles, m.p. 54.5°-57°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.CC(C)([O-])C.[K+].[CH:19]([Cl:22])(Cl)[Cl:20]>CCCCC>[Cl:20][C:19]1([Cl:22])[C:2]([CH3:12])([CH3:1])[CH:3]1[C:4]1[CH:5]=[CH:6][C:7]([O:10][CH3:11])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC1=CC=C(C=C1)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
p-(2,2-Dichloro-3,3-dimethylcyclopropyl)anisole was prepared from 58.3 g
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1(C)C)C1=CC=C(C=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.